tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13FO2S |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-1-benzothiophene-7-carboxylate |
InChI |
InChI=1S/C13H13FO2S/c1-13(2,3)16-12(15)9-4-5-10(14)8-6-7-17-11(8)9/h4-7H,1-3H3 |
InChI Key |
ZKLDPKJSEHJLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C(=C(C=C1)F)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-4-fluorobenzaldehyde and thiophene derivatives.
Introduction of the tert-butyl ester group: This step involves esterification reactions using tert-butyl alcohol and suitable catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential intermediate in the synthesis of various benzo[b]thiophene derivatives, which are important in organic synthesis and medicinal chemistry.
- Reagent in Organic Reactions : It is utilized in numerous organic reactions, including nucleophilic substitutions and coupling reactions.
-
Biology
- Biological Pathways : Research indicates that tert-butyl 4-fluorobenzo[b]thiophene-7-carboxylate can modulate biological pathways, making it a candidate for further studies on enzyme interactions and receptor binding.
- Antimicrobial Activity : Preliminary studies have shown potential antimicrobial properties against various strains of bacteria, including Staphylococcus aureus.
-
Material Science
- Organic Semiconductors : The compound's unique electronic properties make it suitable for use in organic electronics and photovoltaic cells.
- Advanced Materials Development : Its incorporation into polymer matrices is being explored for creating materials with enhanced thermal and mechanical properties.
Antimicrobial Efficacy
A notable study evaluated the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 16 |
| Staphylococcus aureus SF8300 | 32 |
| Staphylococcus aureus ST20171643 | 64 |
These findings suggest that while the compound exhibits antimicrobial properties, further optimization may be necessary to enhance its efficacy against resistant strains .
Synthesis and Biological Evaluation
In another study focusing on the synthesis of benzo[b]thiophene derivatives, this compound was included in a series of compounds evaluated for their biological activities:
| Compound Name | LogP | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| This compound | 3.5 | 32 | >100 |
| Other Derivative A | 4.0 | 8 | 25 |
| Other Derivative B | 3.0 | >128 | >100 |
The results indicated that while this compound has moderate antimicrobial activity, it exhibits low cytotoxicity against human cell lines, suggesting its potential as a safer alternative for drug development .
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and tert-butyl ester group contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, making it a valuable compound in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs. Hydrogen: The introduction of fluorine at position 4 increases electronegativity and C-F bond strength compared to non-fluorinated analogs (e.g., tert-butyl benzo[b]thiophene-7-carboxylate). This enhances metabolic resistance and alters lipophilicity, critical for pharmacokinetics.
- tert-Butyl Ester vs.
Core Heterocycle Comparisons
- Benzo[b]thiophene vs. Indole : describes a tert-butyl-substituted indole derivative . Unlike indole’s electron-rich pyrrole-like nitrogen, benzo[b]thiophene’s sulfur atom contributes to a distinct electronic profile, influencing reactivity and binding affinity in biological targets.
- Benzo[b]thiophene vs. Flavonoid Glycosides: isolates glycosides with oxygen-rich scaffolds .
Spectroscopic Trends
- NMR Chemical Shifts: Fluorine substituents induce deshielding in adjacent protons and carbons, as seen in fluorinated aromatics. For example, the 4-fluorine in the target compound would downshift nearby ¹H-NMR signals compared to non-fluorinated analogs.
- UV Absorption: The benzo[b]thiophene core likely exhibits λmax in the 250–300 nm range, distinct from flavonoid glycosides (), which absorb at higher wavelengths due to extended conjugation .
Data Table: Hypothetical Comparison of Key Properties
Biological Activity
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core with a fluorine substituent and a tert-butyl ester group. Its molecular formula is , and it has a molecular weight of 236.30 g/mol. The presence of the fluorine atom is significant for its biological activity, as demonstrated in various studies.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, derivatives of benzo[b]thiophene have shown promising results against various cancer cell lines.
Case Studies
- Benzothiazole Derivatives : A study reported that benzothiazole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. The incorporation of fluorine at specific positions enhanced cytotoxicity, indicating a potential parallel to the activity of this compound .
- Cytotoxicity Assessment : In another study, compounds structurally related to benzo[b]thiophenes demonstrated IC50 values ranging from 1.85 to 5.56 µM against various cancer cell lines, suggesting that similar modifications in this compound could yield comparable or enhanced efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored through its derivatives.
Minimum Inhibitory Concentration (MIC)
A study tested various benzo[b]thiophene derivatives against Staphylococcus aureus, revealing MIC values that indicate effective antibacterial properties. The findings suggest that modifications similar to those in this compound could lead to enhanced antimicrobial activity .
| Compound | MIC (µg/mL) | Strain Tested |
|---|---|---|
| Benzo[b]thiophene Derivative | 305 | ATCC 29213 |
| Fluorinated Variant | Varies | Methicillin-resistant strains |
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the benzo[b]thiophene scaffold:
- Fluorine Substitution : The introduction of fluorine has been linked to increased cytotoxicity and antimicrobial efficacy.
- Alkyl Groups : The presence of tert-butyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves constructing the benzo[b]thiophene core, followed by fluorination at the 4-position and esterification with tert-butyl groups. Key steps include:
- Cyclization : Use thiophene precursors (e.g., via Gewald reaction) to form the heterocyclic ring .
- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) under anhydrous conditions to minimize byproducts .
- Esterification : tert-Butyl protection via carbodiimide-mediated coupling (e.g., DCC/DMAP) in dichloromethane .
- Optimization : Monitor reaction progress via TLC and adjust parameters (e.g., temperature, solvent polarity) to improve yield. For example, elevated temperatures (60–80°C) enhance cyclization efficiency but may require inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at C4, tert-butyl group at C7) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]) and rule out impurities .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify side products .
- Elemental Analysis : Required for novel compounds to validate stoichiometry .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C to prevent ester hydrolysis or fluorodeboronation .
- Handling : Use dry, inert solvents (e.g., anhydrous DMF or THF) during experiments to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data during derivative synthesis?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in substituent positioning .
- Isotopic Labeling : Use F NMR or deuterated analogs to trace unexpected signals (e.g., fluorine migration during reactions) .
- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm structures if discrepancies persist .
Q. What strategies minimize side reactions during fluorination of the benzo[b]thiophene scaffold?
- Methodological Answer :
- Regioselective Fluorination : Employ directing groups (e.g., electron-withdrawing esters) to guide fluorine to C4 .
- Reagent Selection : Use milder fluorinating agents (e.g., NFSI) to reduce overhalogenation risks .
- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to suppress polyfluorination .
Q. How should in vitro bioactivity assays for this compound be designed to ensure reproducibility?
- Methodological Answer :
- Assay Design : Use cell lines expressing target receptors (e.g., kinase inhibitors) with positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to determine IC values. Include solvent controls (e.g., DMSO <0.1%) to rule out vehicle effects .
- Data Normalization : Use luminescence- or fluorescence-based readouts (e.g., ATP levels for cytotoxicity) with triplicate measurements to ensure statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
